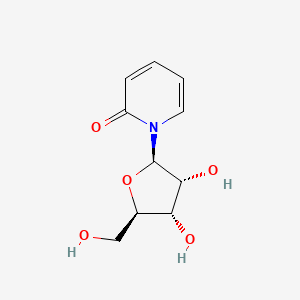

3-脱氮-4-脱氧尿苷

描述

3-Deaza-4-deoxyuridine is a chemical compound used for research and development . It is often used in studies related to gene-mutant/null phenotypic information .

Synthesis Analysis

The synthesis of 3-Deaza-4-deoxyuridine involves complex chemical processes. The structure of this nucleoside includes an orientation of the base at the glycosidic bond N(1)-C(1’) in the anti range (53.5.degree.), a ribosyl moiety in the C(2’)-endo conformation . There are also references to the synthesis of 5-bromo 3-deaza uridine and 5-deuterium labeled 3-deaza uridine .Molecular Structure Analysis

3-Deaza-4-deoxyuridine is orthorhombic, space group P212121, with a = 25.18, b = 7.127, c = 5.715.ANG., Z = 4. The structure was refined to R = 0.049 for 749 counter reflexions . The packing is characterized by a staggered arrangement of the bases and a clear separation of hydrophobic and hydrophilic regions .Chemical Reactions Analysis

3-Deaza-4-deoxyuridine is involved in various chemical reactions. For instance, it has been used in the study of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . It has also been used for dual labeling of DNA: the 1,2,4-triazine was attached to the 5-position of 2′-deoxyuridine triphosphate, and the 1-methylcyclopropene to the 7-position of 7-deaza-2′-deoxyadenosine triphosphate .科学研究应用

抑制胞苷三磷酸合成酶

3-脱氮-4-脱氧尿苷或 3-脱氮尿苷(脱氮-UR)对胞苷三磷酸合成酶活性具有显着的抑制作用。这种抑制作用主要在肿瘤细胞中观察到,其中脱氮尿苷三磷酸(脱氮-UR 的主要代谢物)与尿苷三磷酸竞争。这种竞争性抑制破坏了尿苷三磷酸向胞苷三磷酸的胺化,这是一个白血病细胞核酸合成过程中至关重要的过程 (McPartland、Wang、Bloch 和 Weinfeld,1974 年)。

密码子-反密码子相互作用研究

研究表明,含有 3-脱氮尿苷、4-脱氧尿苷或 3-脱氮-4-脱氧尿苷的寡核苷酸可用于研究核糖体中的密码子-反密码子相互作用。这些类似物显着影响苯丙氨酰-tRNA 与核糖体的结合,从而深入了解编码的氨酰-tRNA 结合机制 (Gassen、Schetters 和 Matthaei,1972 年)。

探索 DNA 双链稳定性

涉及 5-氯-2'-脱氧尿苷和 7-脱氮-2'-脱氧腺苷的研究表明,这些化合物(包括 3-脱氮类似物)可以形成稳定的双链并协助合成长的 DNA 构建体。此类研究对于了解化学修饰基因组的特性至关重要 (Eremeeva、Abramov、Marlière 和 Herdewijn,2016 年)。

DNA 的生物正交标记

3-脱氮-4-脱氧尿苷已被研究用于 DNA 的生物正交标记策略。研究表明,三嗪修饰的 7-脱氮-2'-脱氧腺苷,例如,比传统的 2'-脱氧尿苷更适合此类应用 (Reisacher 等人,2019 年)。

化疗后 DNA 修饰分析

已经开发出技术来分析化疗后 DNA 中的脱氧脱氮嘌呤,包括 3-脱氮类似物。这些方法量化了此类类似物在 DNA 中的掺入,这可以反映某些化疗药物的临床疗效和毒性 (Steinberg、Oliver 和 Cajigas,1993 年)。

对肿瘤细胞核酸合成的影响

3-脱氮尿苷已被证明可以抑制肿瘤细胞中的核酸合成。这种抑制作用是由于它干扰胞苷酸的合成,从而影响这些细胞中的整体核酸代谢 (Brockman 等人,1975 年)。

核磁共振波谱研究

使用 13C-NMR 光谱进行的研究探索了 3-脱氮-2'-脱氧胞苷的结构和互变异构性质,为其在体外聚合过程中的行为及其在治疗应用中的潜力提供了重要的见解 (Strazewski,1988 年)。

作用机制

While the exact mechanism of action for 3-Deaza-4-deoxyuridine is not fully understood, it is known that similar compounds act as antiviral agents by inhibiting viral replication by substituting themselves for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .

安全和危害

The safety data sheet for similar compounds suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth .

属性

IUPAC Name |

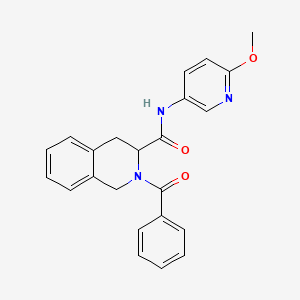

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-5-6-8(14)9(15)10(16-6)11-4-2-1-3-7(11)13/h1-4,6,8-10,12,14-15H,5H2/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOCNHILQYLGGE-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965431 | |

| Record name | 1-Pentofuranosylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deaza-4-deoxyuridine | |

CAS RN |

5116-37-0 | |

| Record name | 3-Deaza-4-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentofuranosylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea](/img/structure/B1224896.png)

![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B1224897.png)

![N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B1224901.png)

![2-[2-[[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]thio]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1224903.png)

![2-[5-(1-pyrrolidinylsulfonyl)-2-thiophenyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B1224906.png)

![5-[[(4-methoxyanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B1224907.png)

![(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1224908.png)

![3-Amino-4-chlorobenzoic acid [2-oxo-2-(1-pyrrolidinyl)ethyl] ester](/img/structure/B1224913.png)

![2-[[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1224916.png)

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)